Product packaging for 5-AAM-2-CP(Cat. No.:CAS No. 175424-74-5)

5-AAM-2-CP

Cat. No.: B187848
CAS No.: 175424-74-5
M. Wt: 184.62 g/mol
InChI Key: PKLYKZAYVXYVQX-UHFFFAOYSA-N
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Description

N-[(6-Chloropyridin-3-yl)methyl]acetamide is a certified reference material of significant interest in environmental and agricultural chemistry research. This compound is a major metabolic intermediate of the neonicotinoid insecticide acetamiprid . It is formed through the oxidative cleavage of the cyanamine group of the parent compound and has been identified as a primary metabolite in microbial degradation pathways by various bacterial strains, including Pigmentiphaga sp. AAP-1 and Stenotrophomonas sp. THZ-XP, as well as in the metabolism of acetamiprid in mice, honeybees, and spinach . Its primary research application is as a standard or marker compound for studying the environmental fate, microbial remediation, and biodegradation mechanisms of neonicotinoid insecticides . Researchers utilize it to track the breakdown pathways of acetamiprid in soil and aquatic systems and to isolate and characterize microbial strains capable of pesticide bioremediation . As a metabolite, it is subject to further degradation; for instance, the fungus Fusarium sp. CS-3 can degrade it to 6-chloro-3-pyridinemethanol (IM 0) . This compound is provided strictly for research purposes. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B187848 5-AAM-2-CP CAS No. 175424-74-5

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6(12)10-4-7-2-3-8(9)11-5-7/h2-3,5H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLYKZAYVXYVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451671
Record name N-[(6-chloropyridin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175424-74-5
Record name N-[(6-chloropyridin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N 6 Chloropyridin 3 Yl Methyl Acetamide

Primary Synthetic Routes and Chemical Transformations

The primary pathway to N-[(6-chloropyridin-3-yl)methyl]acetamide involves the initial synthesis of its precursors, which are then chemically transformed to yield the target molecule.

The selection of appropriate starting materials is fundamental to the successful synthesis of N-[(6-chloropyridin-3-yl)methyl]acetamide. A common and critical precursor is 2-chloro-5-(chloromethyl)pyridine (B46043) . Several synthetic routes have been developed for this intermediate, often starting from 3-methylpyridine (B133936) or its derivatives. patsnap.com

One approach involves the chlorination of 3-methylpyridine. This can be achieved by reacting 3-methylpyridine with chlorine gas in the presence of a catalyst. scispace.com Another method starts with 2-chloro-5-(hydroxymethyl)pyridine, which is then reacted with a chlorinating agent like thionyl chloride in a solvent such as 1,2-dichloroethane (B1671644) to yield 2-chloro-5-(chloromethyl)pyridine. prepchem.com

Once 2-chloro-5-(chloromethyl)pyridine is obtained, the next step is the formation of (6-chloropyridin-3-yl)methanamine . This is typically achieved through a nucleophilic substitution reaction where the chloromethyl group is displaced by an amine source. For instance, reacting 2-chloro-5-(chloromethyl)pyridine with an ammonia (B1221849) source can yield the primary amine. A related process for producing 3-(aminomethyl)-6-chloropyridines is also documented. google.com

The final step in the primary synthetic route is the acylation of (6-chloropyridin-3-yl)methanamine. This is a standard transformation where the primary amine reacts with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), to form the corresponding acetamide (B32628), N-[(6-chloropyridin-3-yl)methyl]acetamide.

A summary of key precursors and their synthetic starting points is presented in the table below.

PrecursorStarting Material(s)Key Transformation
2-chloro-5-(chloromethyl)pyridine3-methylpyridineChlorination
2-chloro-5-(chloromethyl)pyridine2-chloro-5-(hydroxymethyl)pyridineChlorination with thionyl chloride prepchem.com
(6-chloropyridin-3-yl)methanamine2-chloro-5-(chloromethyl)pyridineAmination
N-[(6-chloropyridin-3-yl)methyl]acetamide(6-chloropyridin-3-yl)methanamineAcetylation

The efficiency of each synthetic step is highly dependent on the chosen reaction conditions.

For the synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-(hydroxymethyl)pyridine, the reaction with thionyl chloride is typically carried out in a chlorinated solvent like 1,2-dichloroethane or chloroform. prepchem.com The reaction temperature is initially kept low (5-20 °C) during the addition of reagents and then elevated to reflux to drive the reaction to completion. prepchem.com

The subsequent amination of 2-chloro-5-(chloromethyl)pyridine to form (6-chloropyridin-3-yl)methanamine involves careful selection of the amine source and solvent. Aqueous ammonia or other amine reagents can be used. The reaction is a nucleophilic substitution and is typically performed in a suitable solvent that can facilitate the reaction between the organic substrate and the aqueous or gaseous amine.

The final acetylation of (6-chloropyridin-3-yl)methanamine is a well-established reaction. It is generally carried out by treating the amine with either acetyl chloride or acetic anhydride. When using acetyl chloride, a base such as triethylamine (B128534) or pyridine (B92270) is often added to neutralize the hydrochloric acid byproduct. The reaction can be performed in a variety of aprotic solvents, including dichloromethane, diethyl ether, or tetrahydrofuran. Catalyst- and solvent-free acetylation methods have also been developed for various amines, which can offer a more environmentally friendly approach. mdpi.com

The table below summarizes typical reaction conditions for the key transformations.

TransformationReagentsSolvent(s)Catalyst/Conditions
Chlorination of 2-chloro-5-(hydroxymethyl)pyridineThionyl chloride1,2-dichloroethane prepchem.comReflux prepchem.com
Amination of 2-chloro-5-(chloromethyl)pyridineAmmonia sourceWater, alcohols, or esters google.comPlatinum catalyst for reductive amination google.com
Acetylation of (6-chloropyridin-3-yl)methanamineAcetic anhydride or acetyl chlorideDichloromethane, diethyl etherOptional base (e.g., triethylamine) researchgate.net

The synthesis of N-[(6-chloropyridin-3-yl)methyl]acetamide involves several fundamental reaction mechanisms. The conversion of 2-chloro-5-(hydroxymethyl)pyridine to 2-chloro-5-(chloromethyl)pyridine with thionyl chloride proceeds through a nucleophilic substitution reaction, likely an SNi (internal nucleophilic substitution) or SN2 mechanism, where the hydroxyl group is converted into a better leaving group before being displaced by a chloride ion.

The formation of (6-chloropyridin-3-yl)methanamine from 2-chloro-5-(chloromethyl)pyridine and an amine source is a classic example of a nucleophilic substitution reaction (SN2) . The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

The final step, the acetylation of the primary amine, is a nucleophilic acyl substitution . The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride). This is followed by the departure of the leaving group (chloride or acetate) to form the stable amide bond.

Stereochemical Considerations: The molecule N-[(6-chloropyridin-3-yl)methyl]acetamide is achiral, meaning it does not have a non-superimposable mirror image. None of the carbon atoms in the molecule are stereocenters. Therefore, there are no stereochemical considerations in its synthesis, and no stereoisomers are formed.

Synthesis of N-[(6-chloropyridin-3-yl)methyl]acetamide Derivatives and Analogs

The core structure of N-[(6-chloropyridin-3-yl)methyl]acetamide can be modified to produce a variety of derivatives and analogs, which can be useful in the development of new chemical entities with specific properties.

The acetamide moiety of N-[(6-chloropyridin-3-yl)methyl]acetamide offers several possibilities for modification. One common strategy is to vary the acyl group. Instead of an acetyl group, other acyl chlorides or anhydrides can be used to introduce different alkyl or aryl groups. This allows for the synthesis of a homologous series of N-acyl derivatives.

Furthermore, the nitrogen atom of the acetamide can be further functionalized. For example, N-alkylation could lead to tertiary amides. A related compound, N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, is a known metabolite of the insecticide acetamiprid (B1664982), indicating that such modifications are biochemically relevant. biosynth.comjsbms.jp

The amide bond itself can be hydrolyzed under acidic or basic conditions to revert to the parent amine, (6-chloropyridin-3-yl)methanamine, which can then be used as a precursor for other derivatives. For instance, the hydrolysis of the related insecticide acetamiprid using sodium hydroxide (B78521) has been reported to yield an amide derivative. jocpr.com

The N-[(6-chloropyridin-3-yl)methyl] moiety is a valuable building block for the synthesis of more complex heterocyclic systems, such as triazoles and ureas.

Urea (B33335) Derivatives: The precursor amine, (6-chloropyridin-3-yl)methanamine, is a key starting material for the synthesis of urea derivatives. It can be reacted with various isocyanates to produce unsymmetrical ureas. The isocyanates themselves can be generated in situ from other amines. asianpubs.org Alternatively, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole can be used to couple the amine with another amine to form a urea linkage. nih.gov A series of N-acyl cyclic urea derivatives have been synthesized starting from 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, demonstrating the versatility of this chemical scaffold in forming urea-based structures. researchgate.net

Triazole Derivatives: While direct use of N-[(6-chloropyridin-3-yl)methyl]acetamide in triazole synthesis is not widely documented, its structural components can be incorporated into triazole rings through various synthetic strategies. For example, the acetamide group can be modified to contain a functional group that can participate in a cycloaddition reaction. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the synthesis of 1,2,3-triazoles. uni-muenchen.de A precursor derived from the (6-chloropyridin-3-yl)methylamine could be functionalized with either an azide (B81097) or an alkyne group to participate in such reactions.

The table below outlines some strategies for the synthesis of derivatives and complex heterocyclic systems.

Derivative/SystemSynthetic StrategyKey Reagents/Intermediates
N-Acyl AnalogsAcylation of (6-chloropyridin-3-yl)methanamineVarious acyl chlorides or anhydrides
Urea DerivativesReaction of (6-chloropyridin-3-yl)methanamine with isocyanatesIsocyanates, phosgene equivalents (e.g., CDI) nih.gov
Triazole DerivativesCycloaddition reactions (e.g., "Click Chemistry")Azide or alkyne functionalized precursors

Exploration of Structural Diversification through Substitution Reactions

The inherent reactivity of the 6-chloro-3-(aminomethyl)pyridine scaffold, a key precursor to N-[(6-chloropyridin-3-yl)methyl]acetamide, allows for extensive structural diversification. The presence of a chlorine atom on the pyridine ring opens up possibilities for various substitution reactions, enabling the introduction of a wide array of functional groups and the synthesis of a diverse library of analogues.

One of the most powerful and versatile methods for modifying the pyridine core is through palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope and functional group tolerance. nih.govfao.org

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the chloropyridine derivative with an organoboron compound, such as a boronic acid or boronic ester. This methodology allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-yl]acetamide with several arylboronic acids demonstrated the feasibility of such transformations on a similar scaffold, yielding novel pyridine derivatives in moderate to good yields. researchgate.net It is noted that the electronic properties of the boronic acid can influence the reaction outcome, with electron-rich boronic acids often leading to good product yields.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It enables the coupling of the chloropyridine moiety with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This reaction is instrumental in synthesizing derivatives with diverse amino substituents at the 6-position, which can be crucial for modulating the compound's biological activity. The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination, with various generations of catalyst systems developed to expand the substrate scope and improve reaction conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. The electron-withdrawing effect of the pyridine nitrogen atom activates the ring towards attack by nucleophiles. This allows for the direct displacement of the chloride by a variety of nucleophiles, including alkoxides, thiolates, and amines. The reaction conditions for SNAr can vary depending on the nucleophilicity of the attacking species and the electronic properties of the pyridine ring. The presence of the acetamide group may influence the reactivity of the ring, and reaction conditions would need to be optimized accordingly. Studies on other chloroazines have shown that the presence of aza nitrogens in the ring significantly enhances the reactivity towards nucleophilic substitution. nih.gov

The table below summarizes the potential substitution reactions for the structural diversification of N-[(6-chloropyridin-3-yl)methyl]acetamide.

Reaction TypeCoupling Partner/NucleophilePotential Functional Group IntroducedKey Reaction Features
Suzuki-Miyaura CouplingAryl/heteroaryl/alkyl boronic acids or estersAryl, heteroaryl, alkyl groupsPalladium-catalyzed, requires a base, tolerant of various functional groups. researchgate.net
Buchwald-Hartwig AminationPrimary/secondary amines, anilinesSubstituted amino groupsPalladium-catalyzed, requires a base and a specific ligand. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr)Alkoxides, thiolates, aminesAlkoxy, thioether, amino groupsActivated by the pyridine nitrogen, can be base-catalyzed. nih.gov

Optimization of Synthetic Efficiency and Process Scale-Up Research

The transition from laboratory-scale synthesis to industrial production of N-[(6-chloropyridin-3-yl)methyl]acetamide necessitates a thorough investigation into the optimization of synthetic efficiency and the challenges associated with process scale-up. The goal is to develop a robust, cost-effective, and safe manufacturing process that delivers the final product with high yield and purity.

For the N-acetylation of (6-chloropyridin-3-yl)methanamine, a key step in one of the primary synthetic routes, several factors can be optimized. The choice of acetylating agent, solvent, catalyst, and reaction temperature all play a crucial role in maximizing the yield and minimizing the formation of byproducts. While acetic anhydride is a common and effective acetylating agent, the reaction produces acetic acid as a byproduct. In the case of using acetyl chloride, hydrogen chloride is formed, which needs to be neutralized. vedantu.comdoubtnut.com Pyridine is often used as a base in such acylations to scavenge the acidic byproduct. vedantu.comdoubtnut.com

Key parameters for the optimization of the N-acetylation reaction are presented in the table below.

ParameterOptions and ConsiderationsImpact on Efficiency
Acetylating AgentAcetic anhydride, acetyl chlorideReactivity, cost, and nature of byproduct.
SolventAprotic solvents (e.g., dichloromethane, tetrahydrofuran), or solvent-free conditionsSolubility of reactants, reaction rate, ease of product isolation.
Base/CatalystPyridine, triethylamine, or other non-nucleophilic basesNeutralization of acidic byproducts, potential for catalysis. vedantu.comdoubtnut.com
TemperatureRoom temperature to refluxReaction rate versus potential for side reactions.
Reaction TimeMonitored by techniques like TLC or HPLCEnsuring complete conversion without product degradation.
Work-up and PurificationExtraction, crystallization, chromatographyProduct purity, yield, and process scalability.

Scaling up the synthesis of N-[(6-chloropyridin-3-yl)methyl]acetamide from the laboratory to a pilot plant and ultimately to industrial production presents several challenges. These can include issues with heat and mass transfer, mixing efficiency, and the handling of potentially hazardous materials on a larger scale. indiapharmaoutlook.comevotec.com For palladium-catalyzed cross-coupling reactions that might be used for structural diversification, catalyst deactivation, leaching, and the cost of the precious metal are significant considerations for large-scale production. nih.gov The development of robust and recyclable catalyst systems is an active area of research to address these challenges.

The agrochemical industry, where pyridine-based compounds are prevalent, has extensive experience in scaling up such processes. nih.govpostapplescientific.com Key considerations in the industrial production of similar compounds include the cost and availability of raw materials, process safety, waste management, and ensuring the final product meets stringent quality specifications. Continuous manufacturing processes are also being explored as a more efficient and safer alternative to traditional batch processing for the production of some active pharmaceutical ingredients and fine chemicals.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental to separating N-[(6-chloropyridin-3-yl)methyl]acetamide from complex matrices and quantifying its presence. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of N-[(6-chloropyridin-3-yl)methyl]acetamide. Methodologies are often developed for the simultaneous analysis of the parent compound, acetamiprid (B1664982), and its various metabolites. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC system for the analysis of this compound and related substances employs a C18 column, which provides a nonpolar stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of a mixture of water (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). The flow rate is generally maintained around 0.8 to 1.0 mL/min. Detection is commonly performed using a diode-array detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, with a characteristic wavelength selected for optimal sensitivity for the target analyte. The linearity of these methods is typically excellent, with correlation coefficients (r²) greater than 0.99, ensuring accurate quantification over a defined concentration range.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Metabolite Detection

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity for the confirmation and quantification of N-[(6-chloropyridin-3-yl)methyl]acetamide, especially at trace levels in complex biological and environmental samples. This technique is instrumental in metabolic studies.

In vivo research in rats has successfully utilized liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and monitor the levels of acetamiprid and its metabolites in plasma. In these studies, N-[(6-chloropyridin-3-yl)methyl]acetamide was identified as a key metabolite (often denoted as M2). The method provides definitive molecular confirmation through the accurate mass measurement of the protonated molecule [M+H]⁺. For N-[(6-chloropyridin-3-yl)methyl]acetamide, the expected m/z (mass-to-charge ratio) for the protonated molecule is approximately 185.0481.

LC-MS/MS methods, often employing a triple quadrupole mass spectrometer, are used for high-throughput quantitative analysis in matrices like urine. These methods utilize Multiple Reaction Monitoring (MRM) for enhanced specificity, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. The separation is typically achieved on columns such as an ACQUITY UPLC HSS T3, with a mobile phase gradient of methanol and an aqueous solution of 0.1% formic acid and 10 mM ammonium acetate. Such validated methods are essential for biomonitoring studies assessing human exposure to neonicotinoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-[(6-chloropyridin-3-yl)methyl]acetamide, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. Based on predictive models and analysis of similar structures, the ¹H NMR spectrum of N-[(6-chloropyridin-3-yl)methyl]acetamide in a solvent like CDCl₃ is expected to show distinct signals corresponding to the different protons in the molecule.

Predicted Chemical Shift (δ, ppm)Proton AssignmentMultiplicityNotes
~8.30H-2 (Pyridine)d (doublet)Proton on the carbon adjacent to the nitrogen and the CH₂ group.
~7.70H-4 (Pyridine)dd (doublet of doublets)Proton on the carbon between the chloro and CH₂-bearing carbons.
~7.30H-5 (Pyridine)d (doublet)Proton on the carbon adjacent to the chloro group.
~6.50NH (Amide)s (singlet, broad)Amide proton, position can be variable and may exchange with D₂O.
~4.45CH₂ (Methylene)d (doublet)Methylene (B1212753) protons coupling with the amide proton.
~2.00CH₃ (Methyl)s (singlet)Methyl protons of the acetamide (B32628) group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentNotes
~170.0C=O (Carbonyl)Carbonyl carbon of the amide group.
~150.5C-6 (Pyridine)Carbon bearing the chloro group.
~149.0C-2 (Pyridine)Carbon adjacent to the nitrogen and the CH₂ group.
~139.0C-4 (Pyridine)Carbon between the chloro and CH₂-bearing carbons.
~134.0C-3 (Pyridine)Carbon bearing the CH₂NH group.
~124.5C-5 (Pyridine)Carbon adjacent to the chloro group.
~42.0CH₂ (Methylene)Methylene carbon connecting the pyridine (B92270) and amide groups.
~23.0CH₃ (Methyl)Methyl carbon of the acetamide group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of N-[(6-chloropyridin-3-yl)methyl]acetamide would display characteristic absorption bands corresponding to its amide and chloro-pyridine moieties.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3300N-H StretchAmide N-H bond.
~3050C-H Stretch (Aromatic)Pyridine ring C-H bonds.
~2950C-H Stretch (Aliphatic)Methyl and methylene C-H bonds.
~1645C=O Stretch (Amide I)Carbonyl group of the secondary amide.
~1550N-H Bend (Amide II)In-plane bending of the N-H bond coupled with C-N stretching.
~1580, ~1470C=C and C=N StretchAromatic pyridine ring vibrations.
~1100C-Cl StretchCarbon-chlorine bond on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is an indispensable technique in modern analytical chemistry for the unambiguous identification of chemical compounds. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which in turn allows for the determination of its elemental formula.

In the context of N-[(6-chloropyridin-3-yl)methyl]acetamide, its molecular formula is established as C₈H₉ClN₂O. nih.govjsbms.jp The theoretical monoisotopic mass of this compound, calculated from the sum of the exact masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), is 184.0403 u. jsbms.jp

Research involving the metabolic profiling of acetamiprid has utilized techniques such as liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify its various metabolites, including N-[(6-chloropyridin-3-yl)methyl]acetamide. In such studies, HRMS is employed to confirm the identity of detected compounds by comparing the experimentally measured accurate mass with the theoretical calculated mass. The high resolving power of the instrument allows for the differentiation between compounds with very similar nominal masses.

The confirmation of N-[(6-chloropyridin-3-yl)methyl]acetamide is achieved by observing the protonated molecule, [M+H]⁺, in the mass spectrum. The measured m/z of this ion would be expected to be very close to the calculated value for C₈H₁₀ClN₂O⁺. The small difference between the measured and calculated mass, typically expressed in parts per million (ppm), is a key indicator of the confidence in the identification. A low ppm error provides strong evidence for the assigned elemental composition.

The following table summarizes the key mass spectrometry data for N-[(6-chloropyridin-3-yl)methyl]acetamide:

ParameterValue
Molecular FormulaC₈H₉ClN₂O
Theoretical Monoisotopic Mass184.0403 u
Adduct[M+H]⁺
Theoretical m/z of Adduct185.0476 u

Environmental Transformation and Biodegradation Pathways of N 6 Chloropyridin 3 Yl Methyl Acetamide

Role as a Metabolite of Related Agrochemicals (e.g., Acetamiprid)

N-[(6-chloropyridin-3-yl)methyl]acetamide is a known environmental transformation product and metabolite of the neonicotinoid insecticide acetamiprid (B1664982). nih.gov Its formation occurs through the hydrolysis of acetamiprid, particularly under alkaline conditions, which targets the instability of the cyanoimine group. In biological systems, this transformation is often initiated by the oxidative cleavage of acetamiprid's cyanamine group. nih.govresearchgate.net This metabolic process has been observed in a variety of organisms, including mice, honeybees, and plants like spinach, where N-[(6-chloropyridin-3-yl)methyl]acetamide has been identified as a major metabolite. frontiersin.orgjsbms.jp In rats, for instance, plasma levels of N-[(6-chloropyridin-3-yl)methyl]acetamide have been shown to increase over time following acetamiprid administration, reaching a maximum concentration between 12 to 24 hours before being eliminated. jsbms.jp The formation of this compound is a key step in the broader metabolic pathway of acetamiprid in both target and non-target organisms, as well as in various environmental compartments.

Microbial Degradation Mechanisms and Identified Organisms

The biodegradation of N-[(6-chloropyridin-3-yl)methyl]acetamide is intrinsically linked to the microbial degradation of its parent compound, acetamiprid. Various microorganisms have been found to either produce this compound as an intermediate or degrade it further.

A number of bacterial and fungal strains capable of degrading acetamiprid, and by extension, transforming N-[(6-chloropyridin-3-yl)methyl]acetamide, have been isolated from contaminated environments such as soil and wastewater. nih.gov For example, the yeast Rhodotorula mucilaginosa IM-2 was one of the first reported microorganisms to transform acetamiprid into N-[(6-chloropyridin-3-yl)methyl]acetamide. nih.govnih.gov Similarly, bacterial strains like Pigmentiphaga sp. AAP-1 and a microbial consortium designated ACE-3, enriched from acetamiprid-contaminated soil, have demonstrated the ability to carry out this transformation. frontiersin.orgnih.govfrontiersin.org Fungal species, such as Fusarium sp. strain CS-3, have also been identified for their capacity to metabolize acetamiprid, with N-[(6-chloropyridin-3-yl)methyl]acetamide being a prominent intermediate in the degradation pathway. researchgate.net

Table 1: Selected Microorganisms Involved in the Transformation of N-[(6-chloropyridin-3-yl)methyl]acetamide

MicroorganismTypeSource of IsolationRole in Transformation
Rhodotorula mucilaginosa IM-2Yeast-Forms N-[(6-chloropyridin-3-yl)methyl]acetamide from acetamiprid. nih.govnih.gov
Pigmentiphaga sp. AAP-1Bacterium-Degrades acetamiprid to N-[(6-chloropyridin-3-yl)methyl]acetamide. frontiersin.org
Fusarium sp. CS-3FungusEndophytic regions of plantsDegrades acetamiprid via N-[(6-chloropyridin-3-yl)methyl]acetamide. frontiersin.orgresearchgate.net
Microbial Consortium ACE-3BacteriaAcetamiprid-contaminated soilDegrades acetamiprid, producing N-[(6-chloropyridin-3-yl)methyl]acetamide as an intermediate. nih.govfrontiersin.org
Lysinobacillus macrolides MSR-H10BacteriumSoilDegrades acetamiprid, with N-[(6-chloropyridin-3-yl)methyl]acetamide as a major intermediate. researchgate.net

The biotransformation of acetamiprid into its metabolites, including N-[(6-chloropyridin-3-yl)methyl]acetamide, is facilitated by specific microbial enzymes. While the precise enzymes responsible for every step in all organisms are not fully elucidated, some key enzymatic processes have been identified. For instance, the hydration of the N-cyanoimine group of acetamiprid, a step in some degradation pathways, is mediated by nitrile hydratase in bacteria like Ensifer meliloti. researchgate.net The initial N-demethylation of acetamiprid, another significant metabolic route, is often attributed to the action of cytochrome P450 monooxygenases. jocpr.com Although the specific genes for the enzymes that directly produce or degrade N-[(6-chloropyridin-3-yl)methyl]acetamide are not always explicitly identified, the involvement of these broad enzyme families is well-established in the metabolism of the parent compound.

Based on the identification of various metabolites, several microbial degradation pathways for acetamiprid have been proposed, in which N-[(6-chloropyridin-3-yl)methyl]acetamide serves as a key intermediate.

One common pathway involves the oxidative cleavage of the cyanamine group of acetamiprid to form N-[(6-chloropyridin-3-yl)methyl]acetamide (IM 1-3). nih.govresearchgate.net Following its formation, this compound can be further metabolized. For example, Fusarium sp. CS-3 can degrade N-[(6-chloropyridin-3-yl)methyl]acetamide to 6-chloro-3-pyridinemethanol (IM 0). frontiersin.orgresearchgate.net This alcohol can then be further oxidized to 6-chloronicotinic acid (IC 0). frontiersin.orgresearchgate.net The bacterium Rhodococcus sp. BCH2 has been shown to directly degrade N-[(6-chloropyridin-3-yl)methyl]acetamide to 6-chloronicotinic acid without the formation of the alcohol intermediate. frontiersin.org

Table 2: Key Intermediate Products in the Microbial Degradation Pathway

Compound NameAbbreviationRole in Pathway
Acetamiprid-Parent Compound
N-[(6-chloropyridin-3-yl)methyl]acetamide IM 1-3Primary metabolite of acetamiprid. nih.govresearchgate.net
6-chloro-3-pyridinemethanolIM 0Degradation product of N-[(6-chloropyridin-3-yl)methyl]acetamide. frontiersin.orgresearchgate.net
6-chloronicotinic acidIC 0Further oxidation product of 6-chloro-3-pyridinemethanol. frontiersin.orgresearchgate.net

The ultimate goal of biodegradation is the complete mineralization of the organic contaminant into inorganic compounds such as carbon dioxide, water, and mineral salts. In the context of N-[(6-chloropyridin-3-yl)methyl]acetamide, this involves the cleavage of the pyridine (B92270) ring and the release of the chlorine atom, a process known as dechlorination. While many studies focus on the initial transformation steps, some research indicates that further degradation and mineralization can occur. For instance, the formation of 6-chloronicotinic acid represents a significant step, but its subsequent degradation is necessary for complete mineralization. researchgate.net Some studies on microbial consortia have suggested that mixed cultures are more effective than single strains at achieving complete mineralization of acetamiprid and its metabolites, likely due to synergistic metabolic activities. nih.govfrontiersin.org The detection of chloride ion release in cultures degrading acetamiprid provides direct evidence of dechlorination, a critical step towards detoxification and complete mineralization of chlorinated metabolites like N-[(6-chloropyridin-3-yl)methyl]acetamide. frontiersin.org

Environmental Fate and Persistence Studies in Various Matrices

The environmental fate and persistence of N-[(6-chloropyridin-3-yl)methyl]acetamide are influenced by the properties of the environmental matrices it enters, such as soil and water, and by various abiotic factors. Studies on its parent compound, acetamiprid, provide valuable insights into its likely behavior. Acetamiprid is known to degrade relatively rapidly in the environment, with its persistence being affected by factors like pH, moisture, and light. researchgate.netnih.gov For example, the dissipation half-life of acetamiprid in water has been reported to be between 5.1 and 7.3 days at different pH levels, and as low as 4.3 days under sunlight. nih.gov In soil, the half-life can vary from approximately 10 to 23 days depending on moisture conditions. nih.gov Given that N-[(6-chloropyridin-3-yl)methyl]acetamide is a product of acetamiprid's degradation, its presence and persistence in these matrices are transient. Its own susceptibility to further microbial degradation suggests that it is not a terminal or highly persistent metabolite in most environments. However, the specific rate of its degradation and its potential for leaching would depend on the microbial activity and physicochemical properties of the specific soil and water systems.

Molecular Interactions and Mechanistic Studies of Biological Activity

Investigation of Receptor Binding and Agonist Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary mechanism of action for neonicotinoids like Acetamiprid (B1664982), the parent compound of N-[(6-chloropyridin-3-yl)methyl]acetamide, is their interaction with nicotinic acetylcholine receptors (nAChRs). These compounds are agonists at nAChRs, meaning they bind to and activate these receptors, which are crucial for synaptic transmission in the insect central nervous system. The 6-chloro-3-pyridinyl moiety, a key structural feature of N-[(6-chloropyridin-3-yl)methyl]acetamide, is known to be important for the high activity of these compounds at nAChRs.

While designed to be selective for insect nAChRs, neonicotinoids also exhibit affinity for mammalian nAChRs, and some metabolites have been noted to show high affinities for these receptors. Studies on cerebellar neurons have demonstrated that Acetamiprid can evoke excitatory calcium influxes through nAChRs, similar to the effects of nicotine (B1678760). Research comparing Acetamiprid with other neonicotinoids at various mammalian nAChR subtypes reveals a range of potencies. For instance, Acetamiprid shows low to moderate potency at the α3 and purported α4β2 nAChR subtypes and is largely inactive at α1 and α7 subtypes.

In vivo studies in rats have identified N-[(6-chloropyridin-3-yl)methyl]acetamide as a metabolite of Acetamiprid, with its plasma concentration peaking 12–24 hours after administration of the parent compound.

Interactive Data Table: Potency of Acetamiprid at Mammalian nAChR Subtypes
CompoundnAChR SubtypeRelative Potency/Activity
Acetamipridα1Inactive
Acetamipridα3Low to Moderate Potency
Acetamipridα7Inactive
Acetamipridα4β2 (purported)Low to Moderate Potency

This table summarizes the reported activity of the parent compound, Acetamiprid, at different immuno-isolated nicotinic acetylcholine receptor subtypes. Data sourced from.

Research into Cellular Pathway Modulation and Signal Transduction

Exposure to Acetamiprid, the precursor to N-[(6-chloropyridin-3-yl)methyl]acetamide, has been shown to modulate several cellular pathways, primarily linked to cellular stress and apoptosis. Studies using human neuroblastoma (SH-SY5Y) cells found that Acetamiprid treatment leads to an increase in reactive oxygen species (ROS) and intracellular calcium levels, which in turn induces endoplasmic reticulum (ER) stress. Overwhelmed cellular stress mechanisms can trigger programmed cell death, and research indicates that Acetamiprid induces apoptosis rather than necrosis in these neural cells.

Further investigations into the cellular mechanisms of Acetamiprid in Neuro-2a cells revealed significant perturbations in cellular metabolism and redox homeostasis. Specifically, exposure to Acetamiprid resulted in a notable increase in ROS generation and a decrease in lipid hydroperoxides. This was accompanied by interference with the glutathione (B108866) metabolism pathway, a critical component of the cellular antioxidant defense system. The cyto- and genotoxic effects of Acetamiprid have also been linked to its potential to cause oxidative damage.

Exploration of Antimicrobial Efficacy and Potential Anticancer Research

A review of the scientific literature reveals a lack of studies specifically investigating the antimicrobial or anticancer properties of N-[(6-chloropyridin-3-yl)methyl]acetamide. While various pyridine (B92270) and acetamide (B32628) derivatives are subjects of research in these fields, direct experimental data on the efficacy of this particular compound against microbial or cancer cell lines is not available. Therefore, its potential in these therapeutic areas remains unexplored.

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Molecules

Structure-activity relationship (SAR) studies on neonicotinoids and related compounds consistently highlight the importance of the 6-chloro-3-pyridinylmethyl moiety for potent biological activity at nAChRs. This structural component is a cornerstone of many highly active neonicotinoid insecticides, including Acetamiprid.

Comparative Pharmacological Profiling with Related Chloropyridine Derivatives

The pharmacological profile of Acetamiprid, the parent compound of N-[(6-chloropyridin-3-yl)methyl]acetamide, has been compared to other commercial insecticides that also contain the 6-chloro-3-pyridinyl moiety, such as Imidacloprid (B1192907) and Nitenpyram. These comparisons reveal distinct patterns of activity at different mammalian nAChR subtypes.

All three compounds generally exhibit low to moderate potency at the α3 and purported α4β2 nAChRs and are largely inactive at α1 and α7 subtypes. However, subtle differences in their structures lead to variations in their relative potencies. For instance, studies on analogues have shown that tetrahydropyrimidine (B8763341) derivatives of imidacloprid can be more potent than nicotine at certain receptor subtypes, while the commercial forms of Imidacloprid, Acetamiprid, and Nitenpyram demonstrate lower potency. This comparative analysis is crucial for understanding the potential for off-target effects in mammals.

Interactive Data Table: Comparative Potency of Chloropyridine Derivatives at Mammalian nAChRs
Compoundα1 Subtype Activityα3 Subtype Activityα7 Subtype Activityα4β2 (purported) Subtype Activity
Imidacloprid InactiveLow to Moderate PotencyInactiveLow to Moderate Potency
Acetamiprid InactiveLow to Moderate PotencyInactiveLow to Moderate Potency
Nitenpyram InactiveLow to Moderate PotencyInactiveLow to Moderate Potency

This table provides a generalized comparison of the potency of commercial chloropyridinyl insecticides at various mammalian nAChR subtypes. Data sourced from.

Q & A

Q. Table 1: Comparative Analytical Techniques

TechniqueApplicationExample Reference
X-ray CrystallographyMolecular packing analysis
Solid-State NMRHydrogen-bonding networks
DFT CalculationsPredicting electronic properties

In designing bioactivity studies for N-[(6-chloropyridin-3-yl)methyl]acetamide derivatives, what in silico methods are recommended prior to in vitro assays?

Advanced Research Question
In silico strategies streamline target identification:

  • Molecular Docking: Tools like AutoDock Vina predict binding modes to proteins (e.g., insect nicotinic acetylcholine receptors for neonicotinoid analogs) .
  • Pharmacophore Modeling: Identifies critical interaction sites (e.g., the chloropyridinyl moiety’s role in target binding).
  • QSAR Analysis: Correlates structural features (e.g., substituents on the acetamide group) with bioactivity .

Case Study: Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding affinity in docking simulations, guiding synthetic prioritization .

How can researchers mitigate challenges in the reproducibility of N-[(6-chloropyridin-3-yl)methyl]acetamide synthesis across different laboratories?

Basic Research Question
Reproducibility issues arise from variable reaction conditions or impurities. Mitigation strategies include:

  • Standardized Protocols: Specify solvent purity, inert atmosphere (N₂/Ar), and exact stoichiometry.
  • Real-Time Monitoring: Use in situ IR or Raman spectroscopy to track reaction progress .
  • Data Sharing: Publish full spectral datasets (NMR, HRMS) and crystallographic information (CCDC deposition numbers) for benchmarking .

Q. Table 2: Critical Parameters for Reproducibility

ParameterOptimal RangeImpact
Reaction Temperature0–5°CMinimizes side reactions
Solvent Purity≥99.9%Reduces unintended catalysis
Stoichiometry (Amine:Acetylating Agent)1:1.05Ensures complete conversion

What are the key functional groups in N-[(6-chloropyridin-3-yl)methyl]acetamide, and how do they influence its reactivity?

Basic Research Question
The compound features:

  • Chloropyridinyl Group: Directs electrophilic substitution and participates in π-π stacking .
  • Acetamide Moiety: Engages in hydrogen bonding (N–H⋯O) and governs solubility .

Reactivity Insights:

  • Nucleophilic attack occurs preferentially at the pyridinyl chlorine.
  • The acetamide’s NH group is susceptible to acylation or alkylation under basic conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.